molecular formula C10H11ClN2O3 B1312999 Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester CAS No. 70736-27-5

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester

Cat. No.: B1312999
CAS No.: 70736-27-5
M. Wt: 242.66 g/mol
InChI Key: IPYYPYTUZHFTKC-LCYFTJDESA-N
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Description

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester is a chemical compound known for its versatility in various scientific applications. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group attached to an acetic acid methyl ester backbone. This combination of functional groups imparts distinct chemical properties, making it valuable in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester typically involves the reaction of 4-methoxyphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The chloro and methoxyphenyl groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester
  • Acetic acid, bromo((4-methoxyphenyl)hydrazono)-, methyl ester
  • Acetic acid, chloro((4-ethoxyphenyl)hydrazono)-, methyl ester

Uniqueness

Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the combination of the chloro and hydrazono groups provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

methyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYPYTUZHFTKC-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C(=O)OC)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70736-27-5
Record name Acetic acid, chloro((4-methoxyphenyl)hydrazono)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070736275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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